molecular formula C18H17FN3O6P B11400354 Dimethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate

Dimethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate

Cat. No.: B11400354
M. Wt: 421.3 g/mol
InChI Key: BQZRIJSHIGHAGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a nitrophenyl group, and a phosphonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate typically involves multi-step organic reactions. One common approach starts with the preparation of the oxazole ring, followed by the introduction of the nitrophenyl and fluorophenyl groups. The final step involves the addition of the phosphonate ester group under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to scale up the synthesis while maintaining efficiency and minimizing waste. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Dimethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Dimethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate involves its interaction with molecular targets through its functional groups. The oxazole ring and phosphonate ester can form hydrogen bonds and coordinate with metal ions, while the nitrophenyl and fluorophenyl groups can participate in π-π interactions and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (5-{[(4-chlorophenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate
  • Dimethyl (5-{[(4-bromophenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate
  • Dimethyl (5-{[(4-methylphenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate

Uniqueness

The uniqueness of Dimethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(3-nitrophenyl)-1,3-oxazol-4-YL)phosphonate lies in the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to similar compounds with different substituents. The fluorine atom can increase the compound’s lipophilicity and ability to penetrate biological membranes, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C18H17FN3O6P

Molecular Weight

421.3 g/mol

IUPAC Name

4-dimethoxyphosphoryl-N-[(4-fluorophenyl)methyl]-2-(3-nitrophenyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C18H17FN3O6P/c1-26-29(25,27-2)18-17(20-11-12-6-8-14(19)9-7-12)28-16(21-18)13-4-3-5-15(10-13)22(23)24/h3-10,20H,11H2,1-2H3

InChI Key

BQZRIJSHIGHAGB-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)C2=CC(=CC=C2)[N+](=O)[O-])NCC3=CC=C(C=C3)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.